molecular formula C11H9ClO4 B11799005 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid

Cat. No.: B11799005
M. Wt: 240.64 g/mol
InChI Key: UHFMBVBGHGQVRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate phenol derivatives with acetoacetic ester derivatives using oxidative cross-coupling reactions . The reaction conditions often include the use of iron (III) salts as catalysts and tert-butyl hydroperoxide as the oxidant .

Industrial Production Methods

Industrial production of benzofuran derivatives, including 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid, often employs scalable methods such as the condensation of phenols with acetoacetic ester derivatives. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and physicochemical properties .

Scientific Research Applications

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methoxybenzofuran-2-carboxylic acid
  • 5-Bromo-3-ethoxybenzofuran-2-carboxylic acid
  • 5-Chloro-3-ethoxybenzofuran-2-carboxamide

Uniqueness

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid is unique due to its specific combination of chloro and ethoxy substituents, which confer distinct biological activities and physicochemical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

5-chloro-3-ethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c1-2-15-9-7-5-6(12)3-4-8(7)16-10(9)11(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

UHFMBVBGHGQVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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